BenchChemオンラインストアへようこそ!

Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate

Purity Quality Control Procurement

Select this 7‑chloro‑2‑oxindole‑piperidine scaffold for defined target engagement where positional chlorine matters. The Boc‑protected piperidine enables direct, one‑step deprotection for E3 ligase conjugation, cutting PROTAC synthetic routes by 2–3 steps versus unsubstituted oxindole fragments. With MW 348.83 g/mol and predicted logP 2.8–3.0, it fits CNS drug property space, while the 7‑chloro pattern provides a selectivity probe for IDO1 programmes. Supplied at 95% purity through trusted catalogue channels.

Molecular Formula C18H21ClN2O3
Molecular Weight 348.83
CAS No. 2470437-84-2
Cat. No. B2727700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate
CAS2470437-84-2
Molecular FormulaC18H21ClN2O3
Molecular Weight348.83
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=C2C3=C(C(=CC=C3)Cl)NC2=O)CC1
InChIInChI=1S/C18H21ClN2O3/c1-18(2,3)24-17(23)21-9-7-11(8-10-21)14-12-5-4-6-13(19)15(12)20-16(14)22/h4-6H,7-10H2,1-3H3,(H,20,22)
InChIKeyVMTHYOZKQIMUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate (CAS 2470437-84-2) Procurement Baseline: Structural Identity and Purity Specification


Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate is a synthetic oxindole–piperidine hybrid that incorporates a 7‑chloro substituent on the oxindole core and a Boc‑protected piperidine‑4‑ylidene group. This compound is offered through the Sigma‑Aldrich/Enamine catalogue (EN300‑6762532) with a reported purity of 95% . Its molecular composition (C₁₈H₂₁ClN₂O₃; MW 348.83 g mol⁻¹) and spatial arrangement distinguish it from closely related regioisomers and heterocyclic building blocks, a distinction that can directly influence biological target engagement and downstream synthetic strategy.

Why the 7‑Chloro‑2‑Oxoindolin‑3‑Ylidene Scaffold Cannot Be Interchanged with Generic Indole‑Piperidine Hybrids in Drug Discovery Procurement


Within the oxindole‑piperidine chemotype, even a single positional change of the chlorine substituent can alter metabolic stability and target selectivity. For example, the 5‑chloro isomer has been specifically selected for enhanced metabolic stability in medicinal chemistry campaigns such as Pfizer’s carprofen program . Consequently, a scientist requiring a 7‑chloro substitution pattern for a defined binding interaction cannot assume that a 5‑chloro analogue, or an unsubstituted oxindole‑piperidine, will exhibit equivalent pharmacokinetic or pharmacodynamic behaviour. The data presented below quantify the key procurement‑relevant differences and establish the evidentiary basis for selecting the 7‑chloro substitution over its closest analogues.

Quantitative Differentiation Data for Tert‑butyl 4‑(7‑chloro‑2‑oxo‑1H‑indol‑3‑ylidene)piperidine‑1‑carboxylate Against the Closest Analogues


Purity Specification: 95% Assay Enables Consistent Preclinical Profiling

The target compound is supplied through Sigma‑Aldrich (Enamine catalogue EN300‑6762532) at a certified purity of 95 % . In comparison, many early‑discovery building blocks in the oxindole‑piperidine class are sold at lower purity (typically 90 % or unstated), which necessitates in‑house repurification before biological screening. The 95 % specification reduces the risk of off‑target effects caused by synthetic impurities and improves the reproducibility of dose‑response experiments.

Purity Quality Control Procurement

Positional Isomer Advantage: The 7-Chloro Substituent Affords a Distinct Pharmacophoric Profile Relative to the 5-Chloro Analogue

The 7‑chloro substitution pattern on the oxindole ring is structurally distinct from the more commonly exploited 5‑chloro isomer (CAS 1613053‑73‑8, MW 348.8 g mol⁻¹) . While the 5‑chloro oxindole scaffold is often selected for enhanced metabolic stability (e.g., in Pfizer’s carprofen programme) , the 7‑chloro isomer presents a fundamentally different electrostatic surface and hydrogen‑bonding geometry. This topological difference can translate into altered kinase selectivity profiles and cytochrome P450 liability. For discovery programmes targeting an oxindole‑hinge‑binding motif that requires a 7‑chloro substituent for optimal complementarity, the 5‑chloro isomer cannot serve as a bioisosteric replacement.

Positional Isomerism Metabolic Stability Kinase Inhibitor Design

Synthetic Versatility: Boc‑Protected Piperidine‑4‑Ylidene Moiety Enables Modular Chemistry for Kinase Inhibitor and Bioactive Heterocycle Synthesis

The tert‑butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as an orthogonal protecting group that can be selectively removed under mild acidic conditions (e.g., TFA or HCl) to unmask the free secondary amine . This synthetic handle allows the compound to function as a late‑stage diversification intermediate for the preparation of kinase inhibitors, PROTACs, and other bioactive heterocycles. By contrast, analogues that lack the Boc‑protected piperidine (e.g., simple 7‑chloro‑2‑oxoindole derivatives) cannot be directly elaborated into piperidine‑linked conjugates without additional synthetic steps, adding both time and cost to the discovery workflow.

Synthetic Intermediate Boc Deprotection Drug Discovery

Physicochemical Differentiation: Predicted Lipophilicity and Molecular Weight Profile

The compound’s molecular weight (348.83 g mol⁻¹) and predicted logP (approx. 2.8–3.0, based on calculation for analogous indole‑piperidine hybrids) place it within the favourable property space for central nervous system (CNS) and kinase inhibitor drug candidates (MW < 400, logP < 5). In contrast, the unsubstituted oxindole‑piperidine core (MW ~314 g mol⁻¹, calculated logP ~2.0) exhibits lower lipophilicity, which may limit membrane permeability in cell‑based assays. The 7‑chloro substituent therefore provides a desirable balance between solubility and passive permeability, although direct comparative permeability data are not yet publicly available.

Lipophilicity Drug‑Likeness ADME Predictions

Optimal Research and Procurement Scenarios Enabled by Tert‑butyl 4‑(7‑chloro‑2‑oxo‑1H‑indol‑3‑ylidene)piperidine‑1‑carboxylate


Kinase Inhibitor Lead Optimisation Requiring a 7‑Chloro‑Oxindole Hinge‑Binder

Discovery teams seeking a type‑II kinase inhibitor scaffold can exploit the 7‑chloro‑2‑oxoindole core as a hinge‑binding motif while using the Boc‑protected piperidine to attach solubilising or affinity‑optimising tails. The higher purity (95 %) relative to many commercial building blocks minimises confounding impurity effects in initial biochemical IC₅₀ determinations .

Targeted Protein Degradation (PROTAC) Precursor Synthesis

The Boc‑piperidine‑4‑ylidene group provides a direct, one‑step deprotection point for conjugation to E3‑ligase ligands (e.g., VHL or CRBN binders). Using the pre‑functionalised compound shortens the synthetic route to PROTAC candidates by an estimated 2–3 steps compared with assembling the piperidine unit from an unsubstituted oxindole fragment .

CNS‑Focused Screening Collections

With a molecular weight of 348.83 g mol⁻¹ and a predicted logP of 2.8–3.0, the compound resides in CNS drug‑like property space . Screening laboratories investigating neurodegenerative or neuropsychiatric targets can prioritise this scaffold over more polar or higher‑molecular‑weight oxindole analogues to improve blood‑brain‑barrier permeability.

IDO1 Inhibitor Probe Synthesis

Related 2‑oxoindolin‑3‑ylidene‑piperidine analogues have demonstrated IDO1 inhibitory activity (IC₅₀ values as low as 100 nM in recombinant enzyme assays) [1]. The 7‑chloro variant can serve as a negative‑control or selectivity probe in IDO1‑targeted programmes, where the 7‑chloro substitution may reduce affinity and help confirm target engagement specificity.

Quote Request

Request a Quote for Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.